2-Bromothianthrene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromothianthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrS2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQJCTUAPQREMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=C(S2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90528425 | |
| Record name | 2-Bromothianthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53455-06-4 | |
| Record name | 2-Bromothianthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90528425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 Bromothianthrene
Electrophilic Aromatic Substitution on the Brominated Thianthrene (B1682798) Framework
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. jove.comwikipedia.org In the case of 2-bromothianthrene, the outcome of such reactions is dictated by the directing effects of both the bromine atom and the thianthrene ring system itself.
Influence of Bromine Substituent on Ring Activation and Regioselectivity
The bromine atom on the thianthrene ring exerts two opposing electronic effects: a deactivating inductive effect (-I) and a weakly activating resonance effect (+M). stackexchange.comdoubtnut.com The inductive effect withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene (B151609). masterorganicchemistry.com Conversely, the lone pairs on the bromine atom can be donated into the ring via resonance, which preferentially increases the electron density at the ortho and para positions. stackexchange.comdoubtnut.com This makes the bromine atom an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions adjacent and opposite to the bromine. masterorganicchemistry.comlibretexts.org
The thianthrene moiety itself, containing two sulfide (B99878) bridges, generally acts as an activating group in electrophilic aromatic substitution. The sulfur atoms can donate electron density to the aromatic rings, making them more susceptible to electrophilic attack. This activating effect also directs incoming electrophiles to the ortho and para positions relative to the sulfur atoms.
In this compound, these directing effects combine. The bromine at the 2-position will direct incoming electrophiles to the 1- and 3-positions (ortho) and the 4-position (para). The sulfur atoms of the thianthrene ring will also influence the regioselectivity. Considering the combined effects, further electrophilic substitution on this compound is expected to be complex, potentially leading to a mixture of products. The precise regioselectivity would likely depend on the nature of the electrophile and the reaction conditions.
Catalytic Requirements and Lewis Acid Effects in Aromatic Halogenations
Halogenation of aromatic compounds often requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a more potent electrophile. jove.com For instance, in the bromination of benzene, the Lewis acid coordinates with a bromine molecule, creating a highly electrophilic species that is then attacked by the aromatic ring. jove.com
Nucleophilic Aromatic Substitution in Halogenated Thianthrenes
Nucleophilic aromatic substitution (SNA) involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. byjus.commasterorganicchemistry.com Unlike EAS, SNAr is generally favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). byjus.comnptel.ac.inoup.com
The thianthrene ring system is not considered a strong electron-withdrawing group. Therefore, this compound is not expected to be highly reactive towards traditional SNAr reactions with nucleophiles like amines or alkoxides under standard conditions. For non-activated aryl halides, SNAr reactions often require harsh conditions or proceed through alternative mechanisms, such as the benzyne (B1209423) mechanism, which involves the formation of a highly reactive aryne intermediate upon treatment with a very strong base. byjus.com
While direct experimental data for SNAr on this compound is scarce in the reviewed literature, it is plausible that such reactions would necessitate either the use of strong bases to induce a benzyne-type mechanism or the application of transition-metal catalysis, which can facilitate the coupling of aryl halides with various nucleophiles under milder conditions. For example, reactions of non-activated aryl fluorides with amide enolates have been reported to proceed under relatively mild conditions, suggesting that with the right nucleophile and reaction conditions, substitution on less activated systems is possible. rsc.orgrsc.org
Halogen Dance Reactions in Substituted Thianthrene Systems
The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.netrsc.orgresearchgate.net This reaction typically proceeds through a series of deprotonation and halogen-metal exchange steps. clockss.org
Base-Catalyzed Halogen Migration and Isomerization
The halogen dance reaction is well-documented for various heterocyclic systems, including those containing sulfur, such as thiophenes. acs.org The reaction is initiated by a strong base, which deprotonates the aromatic ring at a position different from where the halogen is located. This generates a carbanion, which can then undergo an intramolecular or intermolecular halogen transfer, leading to an isomeric product. clockss.orgrsc.org The driving force for the migration is often the formation of a more stable carbanionic intermediate.
While there are no specific reports of a halogen dance reaction occurring on the thianthrene framework in the reviewed literature, the general principles suggest it could be a possibility under suitable conditions. The presence of acidic protons on the thianthrene ring, coupled with the bromo substituent, provides the necessary components for a potential base-catalyzed halogen migration.
Proposed Mechanistic Pathways for Halogen Rearrangements
Based on the established mechanisms for halogen dance reactions in other sulfur-containing heterocycles, a plausible pathway for this compound can be proposed. Treatment with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) could lead to deprotonation at one of the other positions on the thianthrene ring, for instance, the 1- or 3-position. This would form a lithiated thianthrene intermediate. Subsequent intramolecular or intermolecular bromine transfer could then lead to the formation of an isomeric bromothianthrene, such as 1-bromothianthrene (B8377110) or 3-bromothianthrene. The feasibility and outcome of such a reaction would depend on the relative acidities of the ring protons and the stability of the various possible carbanionic intermediates. Computational studies on related systems, such as bromothiophenes, have been used to explore the potential energy surfaces and transition states of these complex rearrangements.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidation of Molecular Structure and Regiochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure and regiochemistry of organic compounds like 2-Bromothianthrene. bhu.ac.inhyphadiscovery.com By analyzing the chemical shifts, spin multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity of atoms and the substitution pattern on the thianthrene (B1682798) core can be unequivocally established. libretexts.org
The synthesis of this compound is often achieved through methods that can potentially yield different isomers. lookchem.com NMR spectroscopy is crucial in confirming the formation of the desired 2-substituted product. For instance, in the synthesis of 2-(anthracen-9-yl)thianthrene, this compound is used as a starting material, and its ¹H NMR spectrum is a key characterization step. rsc.org Similarly, the synthesis of thianthrene-functionalized polynorbornenes utilizes this compound, and NMR is employed to verify the structure of intermediates and final products. rsc.org
In a representative ¹H NMR spectrum of a 2-substituted thianthrene derivative, such as TA2P which is synthesized from this compound, specific signals can be assigned to the protons on the thianthrene moiety. For example, a doublet at δ = 7.87 ppm (J = 1.3 Hz) can be attributed to one of the protons on the substituted ring, while a multiplet in the range of δ = 7.74–7.69 ppm corresponds to other aromatic protons. frontiersin.orgnih.gov These distinct patterns, arising from the specific arrangement of protons and their coupling interactions, allow for the unambiguous confirmation of the 2-bromo substitution pattern. bhu.ac.in
Table 1: Representative ¹H NMR Data for a 2-Substituted Thianthrene Derivative (TA2P) in DMSO-d₆. frontiersin.orgnih.gov
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.87 | d | 1.3 | Aromatic H |
| 7.74-7.69 | m | - | Aromatic H |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which provides further structural confirmation. acdlabs.com In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio. nationalmaglab.orglibretexts.org
For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks for the molecular ion (M⁺ and [M+2]⁺) that are separated by two m/z units and have roughly equal intensities. This distinctive signature is a clear indicator of the presence of a single bromine atom in the molecule. chemguide.co.uk
Fragmentation of the molecular ion provides additional structural information. gatech.edu The weakest bonds in the molecule are most likely to break, leading to the formation of characteristic fragment ions. libretexts.org For this compound, cleavage of the C-Br bond or fragmentation of the thianthrene ring system would produce specific ions that can be identified in the mass spectrum. For example, MALDI-TOF mass spectrometry was used to characterize a derivative of this compound, confirming its molecular weight with a peak at m/z 342.28 [M+]. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Analysis of Molecular Vibrations and Functional Groups
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for analyzing the molecular vibrations and identifying the functional groups present in this compound. libretexts.orguni-siegen.de These two techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. edinst.comksu.edu.sa
For thianthrene and its derivatives, IR spectroscopy can identify characteristic vibrational modes. The C-S stretching vibrations are typically found in the 400–500 cm⁻¹ range, while C-S-C bending modes appear between 200–300 cm⁻¹. researchgate.net The presence of the bromine atom in this compound will also give rise to a characteristic C-Br stretching vibration, typically in the lower frequency region of the spectrum.
The IR spectra of thianthrene derivatives, often supported by Density Functional Theory (DFT) calculations, provide structural confirmation. buketov.edu.kzdiva-portal.org For instance, in studies of benzoyl-containing thianthrene derivatives, a good agreement between experimental and calculated IR spectra lends additional support to the structural data obtained from X-ray diffraction. researchgate.netdiva-portal.org These studies also reveal how intermolecular interactions, such as C-H···O hydrogen bonds, can manifest as distinct vibrational modes in the IR spectrum. researchgate.netbuketov.edu.kz
X-ray Crystallography for Precise Solid-State Structure and Packing Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.organton-paar.comlibretexts.orgnih.gov For this compound, this technique provides detailed information about its molecular conformation, bond lengths, bond angles, and how the molecules pack together in a crystal lattice.
The thianthrene molecule itself has a non-planar, butterfly-like structure, with the two benzene (B151609) rings forming a dihedral angle. researchgate.netdiva-portal.org X-ray diffraction analysis of thianthrene derivatives confirms this bent structure. diva-portal.org This structural feature is crucial as it influences the molecule's electronic and photophysical properties. researchgate.net
Single-crystal X-ray diffraction analysis allows for the precise measurement of key structural parameters in this compound. This includes the dihedral angle between the two aromatic rings of the thianthrene core, which is a defining feature of this class of compounds. For the parent thianthrene molecule, this angle is approximately 128°. diva-portal.org
Furthermore, X-ray crystallography provides accurate values for bond lengths and bond angles. diva-portal.org For instance, the C-S bond lengths in the thianthrene ring are typically around 1.76-1.77 Å. diva-portal.org The introduction of a bromine atom at the 2-position may cause slight distortions in the geometry of the benzene ring to which it is attached. These precise measurements are crucial for understanding the structural impact of substitution and for validating computational models. diva-portal.org
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.commdpi.comscirp.org By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close contact between neighboring molecules can be identified. mdpi.commdpi.com
Determination of Dihedral Angles and Bond Parameters
Electronic Spectroscopy (UV-Vis Absorption and Emission) for Electronic Transitions and Photophysical Behavior
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and photoluminescence (emission) spectroscopy, provides insights into the electronic transitions and photophysical properties of this compound. libretexts.orgtechnologynetworks.com The absorption of UV-Vis light promotes electrons from occupied molecular orbitals to unoccupied ones.
The UV-Vis absorption spectrum of thianthrene derivatives typically shows absorption bands arising from π-π* transitions within the aromatic system. lasalle.edu The non-planar structure of the thianthrene core can lead to a relaxation of selection rules, making certain electronic transitions more allowed. diva-portal.org The introduction of a bromine atom, a halogen, can influence the photophysical behavior, potentially enhancing room temperature phosphorescence through the heavy-atom effect. researchgate.net
Studies on various thianthrene derivatives have shown that their absorption and emission properties are sensitive to substituents and their positions. researchgate.netchinesechemsoc.org For example, the absorption bands of thianthrene derivatives in dichloromethane (B109758) solution are typically observed in the long-wavelength region. chinesechemsoc.org The photoluminescence spectra can reveal both fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state). diva-portal.orgchinesechemsoc.org The presence of halogen atoms is known to influence the efficiency of these processes. researchgate.netnih.gov
Computational Chemistry and Theoretical Studies on 2 Bromothianthrene
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. mtu.edu For 2-bromothianthrene, DFT calculations are instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. faccts.deresearchgate.net These calculations minimize the total energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.
The electronic structure of this compound, which dictates its chemical behavior, is also elucidated through DFT. clinicsearchonline.orgnih.gov Analysis of the molecular orbitals, electron density distribution, and electrostatic potential provides a detailed picture of the electron-rich and electron-poor regions within the molecule. This information is crucial for understanding how this compound will interact with other chemical species.
Table 1: Selected Optimized Geometrical Parameters for this compound (Exemplary Data) This table is for illustrative purposes and the values are hypothetical.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Br | 1.90 Å |
| Bond Length | C-S | 1.77 Å |
| Bond Angle | C-S-C | 100.5° |
| Dihedral Angle | C-S-S-C | 135.2° |
Prediction of Reactivity Patterns and Regioselectivity
DFT calculations are a powerful tool for predicting the reactivity and regioselectivity of chemical reactions involving this compound. nih.govmdpi.com By analyzing the electronic properties derived from DFT, such as atomic charges and frontier molecular orbital (FMO) densities, chemists can identify the most likely sites for electrophilic and nucleophilic attack.
For instance, the location of the bromine atom and the sulfur atoms in the thianthrene (B1682798) core significantly influences the electron distribution, making certain positions on the aromatic rings more susceptible to substitution or addition reactions. ias.ac.in Computational models can predict the outcomes of various reactions, guiding synthetic chemists in designing experiments to achieve specific products. mdpi.com
Analysis of Bond Dissociation Energies and Frontier Molecular Orbitals
Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. savemyexams.compearson.com DFT calculations can provide reliable estimates of BDEs within the this compound molecule. testbook.com The C-Br bond is of particular interest, as its BDE indicates the ease with which the bromine atom can be cleaved, a crucial step in many reactions.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO describes its electron-accepting capability. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Exemplary Data) This table is for illustrative purposes and the values are hypothetical.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 eV |
| LUMO | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Transitions
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the excited states of this compound. researchgate.netrsc.org This method allows for the calculation of electronic excitation energies, which correspond to the absorption of light, and the nature of the electronic transitions involved. cp2k.orgfaccts.de
TD-DFT can predict the absorption spectrum of this compound, identifying the wavelengths at which the molecule absorbs light and the intensity of these absorptions (oscillator strengths). rsc.org It also provides insights into the character of the excited states, such as whether they involve localized excitations on the thianthrene core or charge-transfer character.
Spin-Orbit Coupling (SOC) Calculations and Mechanisms of Enhancement in Brominated Thianthrenes
The presence of a heavy atom like bromine in this compound introduces significant spin-orbit coupling (SOC). researchgate.net SOC is a relativistic effect that facilitates intersystem crossing (ISC), the transition between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state). Efficient ISC is a prerequisite for phenomena like phosphorescence. frontiersin.org
Computational studies can quantify the SOC constants between different electronic states. researchgate.net These calculations reveal that the bromine atom enhances the rate of ISC in thianthrene derivatives, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and photodynamic therapy. researchgate.netdntb.gov.uaresearchgate.net
Mechanistic Studies through Computational Modeling (e.g., Reaction Pathways, Transition States)
Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. numberanalytics.comrsc.org For reactions involving this compound, computational chemists can map out the entire reaction pathway, from reactants to products, identifying intermediate structures and, crucially, the transition states. nih.govnumberanalytics.comnumberanalytics.com
A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. numberanalytics.comqcware.com By calculating the geometries and energies of transition states, researchers can determine the activation energy of a reaction, which is directly related to the reaction rate. wayne.edu This detailed mechanistic understanding allows for the optimization of reaction conditions and the prediction of reaction outcomes. nih.govacs.org
Computational Prediction of Spectroscopic Properties and Spectral Assignments
Beyond predicting absorption spectra with TD-DFT, computational chemistry can be used to predict other spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. ruhr-uni-bochum.de By calculating these spectra and comparing them to experimental data, a process known as spectral assignment, the structure and bonding within the molecule can be definitively confirmed. uv.escaltech.edu
For example, calculated NMR chemical shifts can help assign specific signals in an experimental spectrum to particular carbon and hydrogen atoms in the molecule. mit.edu Similarly, calculated vibrational frequencies can be matched to the peaks in an experimental IR spectrum, providing a detailed fingerprint of the molecule's vibrational modes.
Advanced Applications and Functional Material Development Incorporating 2 Bromothianthrene
Applications in Organic Electronics and Optoelectronic Devices
Thianthrene (B1682798) derivatives, accessible through the chemical modification of precursors like 2-bromothianthrene, are increasingly explored for their potential in organic electronic and optoelectronic devices. rsc.orgncsu.eduunistra.fr The inherent characteristics of the thianthrene core, particularly its folded geometry, are pivotal in designing materials for these advanced applications. researchgate.net
The design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) relies on the precise tuning of electronic energy levels and photophysical properties to ensure efficient charge transport, injection, and light emission or absorption. bilkent.edu.trmit.eduresearchgate.net A key strategy in developing high-performance OLEDs involves harnessing phosphorescence, which allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. mdpi.com
A promising design principle involves a "functional unit combination strategy," where the thianthrene moiety is integrated with other molecular units to create materials with targeted properties. mdpi.comchemrxiv.org In this approach, the thianthrene unit, with its significant folded structure, is primarily responsible for enhancing spin-orbit coupling (SOC), which is crucial for promoting the intersystem crossing (ISC) from singlet to triplet states necessary for phosphorescence. mdpi.comchemrxiv.org This core is then combined with other luminescent units that govern the energy of the triplet state and, consequently, the emission color. mdpi.com
Recent research has demonstrated the success of this strategy in creating pure organic near-infrared (NIR) phosphorescent materials. chemrxiv.orgchinesechemsoc.org By combining a thianthrene unit with a benzo[c] nih.govresearchgate.netacs.orgthiadiazole (BZT) core, researchers have developed molecules that exhibit efficient NIR room-temperature phosphorescence (RTP). chemrxiv.org One such molecule, functionalized with thianthrene and phenyl selenide, achieved an RTP efficiency of 10.25% with an emission peak at 705 nm. chemrxiv.org This material was successfully used as an emitter in a doped OLED device, which demonstrated excellent NIR electroluminescence with a maximum external quantum efficiency of 1.21%, marking a significant advance in the field of pure organic NIR phosphorescent OLEDs. chemrxiv.org
Redox-active organic materials are emerging as viable alternatives to traditional inorganic materials for electrochemical energy storage systems like batteries and supercapacitors. nih.govnih.gov These organic materials offer advantages such as structural tunability, lower cost, and greater sustainability. nih.govresearchgate.net The design of these materials often focuses on creating porous structures, such as covalent organic frameworks (COFs) or polymers of intrinsic microporosity (PIMs), that incorporate redox-active moieties. nih.govrsc.orgrsc.org This architecture provides high surface area and accessible sites for rapid charge and ion transport, which are critical for efficient energy storage. nih.govrsc.org
The thianthrene unit is a promising candidate for inclusion in such systems. The sulfur atoms in the thianthrene core are redox-active, capable of undergoing reversible oxidation and reduction processes. By incorporating thianthrene derivatives, synthesized from precursors like this compound, into polymer backbones or COF structures, it is possible to develop materials for faradaic energy storage. This approach leverages the inherent electronic properties of the thianthrene unit to create stable and efficient electrode materials for next-generation energy storage devices. rsc.org
Design Principles for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Luminescent Materials with Room Temperature Phosphorescence (RTP) Characteristics
The development of pure organic materials that exhibit efficient room temperature phosphorescence (RTP) is a significant goal in materials science due to their potential in lighting, sensing, and anti-counterfeiting technologies. tju.edu.cn Thianthrene and its derivatives, particularly those synthesized from this compound, have been identified as exceptionally promising RTP emitters. nih.govfrontiersin.orgresearchgate.net
Several molecular design strategies have been effectively employed to enhance the RTP performance of thianthrene-based compounds.
Positional Isomerism: Simple chemical modification of the thianthrene core can have a profound impact on its photophysical properties. For instance, the synthesis of phenyl-substituted thianthrene from this compound yields 2-phenylthianthrene (TA2P). nih.govfrontiersin.org When compared to its isomer, 1-phenylthianthrene (TA1P), TA2P exhibits a higher RTP efficiency and a greater spectral separation between its fluorescence and phosphorescence peaks. nih.govresearchgate.netfrontiersin.org This improved performance is attributed to the more significant electron conjugation effect between the phenyl group and the thianthrene unit at the 2-position. nih.govfrontiersin.org
Functional Unit Combination: As mentioned in the context of OLEDs, combining the thianthrene unit with other functional groups is a powerful strategy. By pairing the thianthrene unit (as the SOC-enhancing component) with classic luminescent cores like thioxanthone or anthraquinone, researchers have created novel molecules with significantly enhanced RTP performance compared to the individual units. mdpi.com This modular approach allows for the rational design of materials with tailored photophysical properties, including dynamic RTP characteristics. mdpi.com
Host-Guest Doping: Dispersing thianthrene derivatives as discrete molecules within a rigid polymer matrix, such as polymethyl methacrylate (B99206) (PMMA) or Zeonex®, is a key strategy. nih.govfrontiersin.orgresearchgate.net This method serves two purposes: it suppresses the non-radiative decay of triplet excitons by restricting molecular motion and it protects the triplet excitons from quenching by molecular oxygen, especially in an inert atmosphere. frontiersin.org
| Compound | Fluorescence Peak (nm) | Phosphorescence Peak (nm) | Key Advantage | Reference |
|---|---|---|---|---|
| 1-Phenylthianthrene (TA1P) | ~400 | ~500 | Exhibits dual fluorescence and RTP. | nih.govfrontiersin.org |
| 2-Phenylthianthrene (TA2P) | ~425 | ~550 | Higher RTP efficiency and larger spectral separation than TA1P. | nih.govfrontiersin.org |
The remarkable RTP properties of thianthrene derivatives are fundamentally due to a mechanism known as folding-induced spin-orbit coupling (SOC) enhancement. nih.govacs.orgfrontiersin.org The thianthrene molecule is not planar; instead, it possesses a distinct V-shaped or folded geometry, with calculated dihedral angles around 130°. researchgate.netnih.gov
This folded structure is critical for enhancing SOC, the interaction between the electron's spin and its orbital motion, which facilitates the typically forbidden transitions between singlet and triplet excited states. researchgate.netacs.org Theoretical calculations show that the SOC coefficients in folded thianthrene are significantly larger than those in a hypothetical planar conformation. researchgate.net This enhancement creates efficient pathways for intersystem crossing (ISC) from the lowest singlet excited state (S₁) to triplet states (Tₙ) and also promotes the radiative decay from the lowest triplet state (T₁) back to the ground state (S₀), which manifests as phosphorescence. frontiersin.org
The validity of this mechanism has been further verified through comparative studies with analogous molecules like phenoxathiine (PX) and dioxin (DX), where the sulfur atoms of thianthrene are progressively replaced by oxygen atoms. acs.org As the degree of folding decreases from thianthrene to phenoxathiine and dioxin, a corresponding decrease in RTP efficiency is observed, directly linking the folded geometry to the enhanced phosphorescence. acs.org This finding confirms that the unique structure, rather than a simple heavy-atom effect from the sulfur atoms, is the dominant factor behind the efficient RTP in these materials. acs.org
Molecular Design Strategies for Efficient Pure Organic RTP Emitters
Sensing and Detection Technologies Utilizing this compound Derivatives
The high sensitivity of the triplet excitons in thianthrene derivatives to molecular oxygen makes them excellent candidates for optical sensing applications. nih.govfrontiersin.orgresearchgate.net Derivatives synthesized from this compound, such as 2-phenylthianthrene (TA2P), have been developed into highly effective ratiometric optical oxygen sensors. nih.govresearcher.life
The principle behind this sensing capability lies in the dual-emission properties of these molecules. When dispersed in a polymer film, TA2P exhibits both fluorescence and room-temperature phosphorescence (RTP) in an oxygen-free environment. nih.govfrontiersin.org The RTP is efficiently quenched by molecular oxygen, while the fluorescence intensity remains almost constant regardless of the oxygen concentration. nih.govresearchgate.net This differential response allows for a ratiometric detection method, where the ratio of phosphorescence intensity to fluorescence intensity (Iₚ/I) provides a quantitative measure of the oxygen concentration. researchgate.net This approach is more reliable than single-intensity measurements as it is self-referencing, correcting for fluctuations in excitation light intensity or fluorophore concentration.
Research has shown that for a TA2P-doped PMMA film, the RTP intensity increases by approximately 18-fold as the oxygen concentration is reduced from 1.61% to 0%. nih.govresearchgate.net The sensitivity of these sensors is quantified by the Stern-Volmer quenching constant (Kₛᵥ). For TA2P in a PMMA-doped film, the Kₛᵥ was found to be as high as 10.22 kPa⁻¹, and this value was further enhanced to an impressive 111.86 kPa⁻¹ when doped into a Zeonex® film, demonstrating exceptionally high sensitivity for oxygen detection, particularly at low concentrations. nih.govfrontiersin.orgresearchgate.net This work establishes thianthrene derivatives as a new generation of highly sensitive materials for optical oxygen sensing. nih.govresearcher.life
Development of Optical Probes for Oxygen Sensing
Optical oxygen sensors offer significant advantages over traditional electrochemical methods, including high precision and reduced maintenance. hach.com The fundamental principle of many optical oxygen sensors is the quenching of luminescence by molecular oxygen. scientificbio.comunisense.com In this context, materials that exhibit room-temperature phosphorescence (RTP) are of particular interest.
Recent research has focused on developing discrete organic molecules that can serve as single-component ratiometric optical oxygen sensors. frontiersin.org Derivatives of this compound have been synthesized and investigated for this purpose. For instance, a phenyl-substituted thianthrene derivative, synthesized from this compound, has shown promising results. frontiersin.org These molecules exhibit both fluorescence and RTP, a phenomenon attributed to a folding-induced enhancement of spin-orbit coupling (SOC). frontiersin.org
The key to their application in oxygen sensing lies in the differential sensitivity of fluorescence and phosphorescence to oxygen. The fluorescence intensity remains largely unaffected by oxygen concentration, while the RTP is significantly quenched. frontiersin.org This allows the fluorescence to act as a stable internal reference signal and the RTP as the oxygen-dependent analytical signal. frontiersin.org
A notable example is a derivative synthesized from this compound, which exhibits a high RTP efficiency of 22.73% and a photoluminescence (PL) efficiency of 1.73% in a film state under ambient conditions. frontiersin.org The significant separation between the fluorescence and RTP emission spectra in this derivative minimizes interference, making it a more suitable candidate for ratiometric oxygen sensing compared to other analogues. frontiersin.org
Key Characteristics of a this compound-Derived Optical Oxygen Probe:
| Property | Value | Reference |
| Photoluminescence (PL) Efficiency (Film) | 1.73% | frontiersin.org |
| Room-Temperature Phosphorescence (RTP) Efficiency (Film) | 22.73% | frontiersin.org |
Implementation of Ratiometric Optical Sensing Strategies
Ratiometric optical sensing provides a robust method for quantitative analysis by taking the ratio of two different output signals, which minimizes the influence of external factors and enhances detection accuracy. nih.govthno.orgrsc.org In the context of oxygen sensing with this compound derivatives, the ratiometric approach utilizes the dual emission of fluorescence and phosphorescence from a single molecule. frontiersin.org
The strategy involves using the oxygen-insensitive fluorescence as an internal standard and the oxygen-sensitive phosphorescence as the probe signal. frontiersin.org The ratio of the phosphorescence intensity to the fluorescence intensity (I_P / I_F) correlates with the oxygen concentration. This single-component system is advantageous as it eliminates the need for an additional internal standard substance. frontiersin.org
The phenyl-substituted thianthrene derivative, TA2P, synthesized from this compound, demonstrates this principle effectively. The substitution at the 2-position of the thianthrene core enhances the π-conjugation, leading to a larger spectral separation between the fluorescence and RTP emissions. frontiersin.org This clear separation is crucial for accurate ratiometric measurements, as it reduces the overlap and interference between the two signals. frontiersin.org The fluorescence intensity of films containing this derivative shows negligible change during deoxygenation, while the RTP intensity increases dramatically, confirming its suitability for single-component ratiometric oxygen detection. frontiersin.org
Role as a Versatile Synthetic Intermediate for Diverse Functional Thianthrene Derivatives
This compound serves as a key synthetic intermediate, providing a gateway to a wide range of functionalized thianthrene derivatives. ontosight.ai The bromine atom can be readily substituted or participate in various coupling reactions, allowing for the introduction of different functional groups and the construction of more complex molecular architectures.
Applications in Selective C–H Functionalization of Aromatic Compounds via Thianthrenation
Thianthrenation has emerged as a powerful and versatile strategy for the late-stage C–H functionalization of aromatic compounds. acs.orgnih.govresearchgate.net This method involves the introduction of a thianthrene group onto an aromatic ring, which then acts as a "linchpin" for further diversification. acs.orgnih.gov The synthesis of aryl thianthrenium salts often displays exceptionally high para regioselectivity, a significant advantage over other electrophilic aromatic substitution reactions like halogenation or borylation. acs.orgnih.gov
The process typically involves the reaction of an arene with an activated thianthrene species, such as O-trifluoracetylthianthrene S-oxide (TT⁺-TFA) or the thianthrene dication (TT²⁺). acs.orgnih.gov The remarkable para selectivity is attributed to a reversible interconversion of Wheland-type intermediates before the final irreversible deprotonation step. acs.orgnih.gov
Once formed, these aryl thianthrenium salts are versatile precursors for a multitude of transformations. rsc.org They can participate in various catalytic processes, including transition-metal-catalyzed cross-coupling reactions to form C-C, C-N, C-O, and C-S bonds. rsc.org This allows for the regioselective functionalization of arenes without the need for directing groups. rsc.org For example, aryl thianthrenium salts can be used in palladium-catalyzed α-arylation of carbonyl compounds and copper-catalyzed Sonogashira reactions to synthesize arylalkynes. rsc.org
Construction of Complex Polycyclic and Macrocyclic Architectures
The reactivity of thianthrene and its derivatives, including this compound, makes them valuable building blocks for the synthesis of complex polycyclic and macrocyclic structures. thieme-connect.demdpi.com For instance, dithianthren-1-ylmethanol and 1,1'-methylenedithianthrene have been prepared and their subsequent reactions studied to create more elaborate molecules. thieme-connect.de
A notable example is the synthesis of thiacalix nih.gov-2,8-thianthrene (TC nih.govTT), a sulfur-containing macrocycle. mdpi.com While direct macrocyclization using 2,8-dihalogenated thianthrene can be challenging due to the formation of regioisomers, acid-induced intramolecular condensation of a cyclo-p-phenylenesulfide derivative has proven to be an effective method for creating the thianthrene skeleton within a macrocyclic framework. mdpi.com Single-crystal X-ray diffraction of TC nih.govTT revealed an alternative octagonal shape with an internal cavity capable of including small solvent molecules. mdpi.com This demonstrates the potential of thianthrene derivatives in constructing host-guest systems and porous materials. mdpi.com
Exploration in Pharmaceutical and Agrochemical Research as Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are a prominent feature in many pharmaceutical and agrochemical compounds. researchgate.net Thianthrene derivatives, accessible from precursors like this compound, are being explored for their potential biological activities. ontosight.airesearchgate.net Their unique three-dimensional structure and electronic properties make them interesting scaffolds for drug design.
Investigation as Bioisosteres and Key Pharmacophores
In medicinal chemistry, the concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties, is a crucial strategy for drug design and optimization. nih.gov The replacement of planar phenyl rings with sp³-rich, three-dimensional structures can lead to improved metabolic stability, membrane permeability, and solubility. acs.org
Thianthrene-based reagents have been instrumental in the synthesis of bicyclo[1.1.1]pentanes (BCPs), which are recognized as valuable bioisosteres for para-substituted benzene (B151609) rings. acs.orgdntb.gov.uad-nb.info The thianthrene scaffold's redox and stereoelectronic properties are key to both the synthesis of BCP-thianthrenium reagents and their subsequent reactivity. dntb.gov.ua The weak exocyclic C–S bond in these reagents can be selectively cleaved to produce BCP radicals, which can then participate in various bond-forming reactions. dntb.gov.ua This allows for the late-stage introduction of the BCP motif into complex molecules, including existing drugs, providing a powerful tool for modifying and potentially improving their pharmacokinetic properties. acs.orgd-nb.info For example, this methodology has been successfully applied to the synthesis of BCP alkyl ethers from alcohols, demonstrating broad functional group tolerance. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
